Aptiganel hydrochloride

Vue d'ensemble

Description

Aptiganel hydrochloride (CNS 1102, Cerestat) is a selective, non-competitive antagonist targeting the ion channel site of the N-methyl-D-aspartate (NMDA) receptor. It was developed as a neuroprotective agent for acute ischemic stroke, with preclinical studies demonstrating efficacy in reducing infarct volume in animal models of focal cerebral ischemia . Mechanistically, Aptiganel binds to the NMDA receptor’s ion channel with high affinity (IC50 = 36 nM in vitro), blocking glutamate-induced excitotoxicity, a key contributor to neuronal death post-stroke . Despite promising preclinical results, clinical trials in humans failed to demonstrate efficacy and raised safety concerns, leading to the discontinuation of its development .

Méthodes De Préparation

La synthèse du Cerestat implique la préparation du chlorhydrate de N-(3-éthylphényl)-N-méthyl-N’-1-naphtylguanidine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau guanidine : Ceci implique la réaction de la 1-naphtylamine avec la cyanamide pour former la N-(1-naphtyl)guanidine.

Réaction de substitution : La N-(1-naphtyl)guanidine est ensuite mise à réagir avec le chlorure de 3-éthylbenzyle en présence d’une base pour former la N-(3-éthylphényl)-N-méthyl-N’-1-naphtylguanidine.

Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.

Les méthodes de production industrielle du Cerestat impliqueraient probablement l’optimisation de ces étapes pour garantir un rendement élevé et une pureté optimale, ainsi qu’une évolutivité pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le Cerestat subit diverses réactions chimiques, notamment :

Oxydation : Le Cerestat peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier au niveau de la portion guanidine.

Substitution : Le Cerestat peut participer à des réactions de substitution, en particulier au niveau des cycles aromatiques.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le Cerestat a été largement étudié pour ses propriétés neuroprotectrices. Voici quelques-unes de ses principales applications :

Chimie : Le Cerestat sert de composé modèle pour l’étude des antagonistes des récepteurs NMDA et de leurs propriétés chimiques.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs NMDA dans la fonction neuronale et la neuroprotection.

Médecine : Le Cerestat a été étudié pour son potentiel à protéger contre les dommages ischémiques dans des conditions telles que les accidents vasculaires cérébraux et les traumatismes crâniens. .

Applications De Recherche Scientifique

Cerestat has been extensively studied for its neuroprotective properties. Some of its key applications include:

Chemistry: Cerestat serves as a model compound for studying NMDA receptor antagonists and their chemical properties.

Biology: It is used in research to understand the role of NMDA receptors in neuronal function and neuroprotection.

Medicine: Cerestat has been investigated for its potential to protect against ischemic damage in conditions such as stroke and traumatic brain injury. .

Mécanisme D'action

Le Cerestat exerce ses effets en se liant au récepteur NMDA, un type de récepteur du glutamate dans le cerveau. En agissant comme un antagoniste non compétitif, le Cerestat inhibe l’activité du récepteur, empêchant ainsi un afflux excessif de calcium dans les neurones. Cette action contribue à protéger les neurones de l’excitotoxicité, un processus qui peut entraîner la mort cellulaire dans des conditions telles que les accidents vasculaires cérébraux et les traumatismes crâniens .

Comparaison Avec Des Composés Similaires

Comparison with Similar NMDA Receptor Antagonists

NMDA receptor antagonists have been extensively studied for neuroprotection in stroke and neurodegenerative diseases. Below is a detailed comparison of Aptiganel with other compounds in this class:

Table 1: Comparative Analysis of NMDA Receptor Antagonists

Key Findings and Contrasts

Efficacy vs. Toxicity Trade-offs :

- Aptiganel and Selfotel both failed due to lack of efficacy and dose-limiting toxicities. Aptiganel’s high-dose regimen (5 mg bolus + 0.75 mg/h infusion) caused a 30 mmHg rise in systolic blood pressure and increased mortality (26.3% vs. 19.2% in placebo) . Selfotel, a competitive antagonist, exhibited neurotoxic effects at therapeutic doses, likely due to excessive NMDA receptor inhibition .

- Magnesium, while safer, showed inconsistent neuroprotection in clinical trials despite robust preclinical data .

Mechanistic Specificity :

- Aptiganel’s ion channel blockade contrasts with subunit-selective agents like Eliprodil (NR2B-specific). Eliprodil’s selectivity was theorized to reduce side effects, but clinical trials revealed cardiovascular risks .

- Remacemide, a low-affinity antagonist, had better tolerability but insufficient efficacy, highlighting the challenge of balancing NMDA inhibition with therapeutic benefit .

Timing and Therapeutic Window :

- Aptiganel was administered within 6 hours of stroke onset, aligning with the hypothesized neuroprotective window. However, like other NMDA antagonists, it failed to translate preclinical timing (effective in animals within 1–3 hours) to humans, where the optimal window remains undefined .

Critical Analysis of NMDA Antagonists in Stroke

The collective failure of NMDA antagonists, including Aptiganel, underscores key challenges:

- Glutamate Surge Dynamics : Post-stroke glutamate release peaks within minutes, but clinical administration delays (>3–6 hours in trials) likely render antagonists ineffective .

- Aptiganel’s non-selectivity may explain its detrimental effects .

- Safety Profiles : Hypertension (Aptiganel) and neurotoxicity (Selfotel) suggest NMDA antagonists require narrower therapeutic indices than thrombolytics like tPA .

Activité Biologique

Aptiganel hydrochloride, also known as CNS-1102 or Cerestat, is a compound that has been investigated primarily for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its mechanism of action involves selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitotoxicity associated with neuronal injury. This article provides a detailed overview of the biological activity of this compound, focusing on clinical trials, pharmacokinetics, safety profiles, and comparative efficacy.

Aptiganel acts as a noncompetitive antagonist at the NMDA receptor's ion-channel site. By inhibiting excessive glutamate activity, it aims to prevent neuronal damage during ischemic events. The compound was shown to be effective in animal models of focal brain ischemia at plasma concentrations around 10 ng/mL .

Overview of Trials

Aptiganel was subjected to several clinical trials to evaluate its efficacy and safety in treating acute ischemic stroke. The most notable study was a nested phase 2/phase 3 randomized controlled trial conducted from July 1996 to September 1997 across 156 medical centers in multiple countries including the United States, Canada, and the UK. A total of 628 patients were enrolled, with treatments divided into three groups: high-dose aptiganel (5 mg bolus followed by 0.75 mg/h), low-dose aptiganel (3 mg bolus followed by 0.5 mg/h), and placebo .

Key Findings

- Primary Outcome : The primary endpoint was the Modified Rankin Scale (MRS) score at 90 days post-stroke onset. Results indicated no significant difference between the treatment groups and placebo (median MRS score = 3 for all groups; P = 0.31) .

- Mortality Rates : The mortality rate in the high-dose group was notably higher compared to placebo (26.3% vs. 19.2%; P = 0.06). The low-dose group had a mortality rate of 22.5% .

- Neurological Improvement : At day 7, patients receiving placebo showed slightly greater improvement on the NIH Stroke Scale compared to those receiving high-dose aptiganel (mean improvement -0.8 points vs. -0.9 points; P = 0.04) .

Table: Summary of Clinical Trial Outcomes

| Treatment Group | Median MRS Score at Day 90 | Mortality Rate (%) | NIH Stroke Scale Improvement |

|---|---|---|---|

| High-Dose Aptiganel | 3 | 26.3 | -0.9 |

| Low-Dose Aptiganel | 3 | 22.5 | Not specified |

| Placebo | 3 | 19.2 | -0.8 |

Pharmacokinetics

This compound exhibits a half-life of approximately 4 hours in humans, with a mean clearance rate of 18 mL/min/kg . It is highly protein-bound (88%) and primarily metabolized by the liver, with excretion occurring mainly via feces .

Safety Profile

In safety studies involving healthy volunteers and stroke patients, aptiganel was generally well tolerated; however, side effects included:

- Increased Blood Pressure : Significant elevations were noted post-administration.

- Central Nervous System Effects : Reports included sedation and hallucinations, particularly at higher doses .

- Adverse Events : Neurological disturbances such as blurred vision were also documented .

Case Studies and Observations

Although animal studies indicated promising neuroprotective effects, human trials revealed limited efficacy and potential harm when administered to an undifferentiated population of stroke patients . The independent data monitoring board ultimately recommended terminating the trial due to concerns over safety and lack of efficacy .

Q & A

Basic Research Questions

Q. What are the optimal storage and reconstitution conditions for Aptiganel hydrochloride in experimental settings?

- Methodological Answer : this compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). For solvent-based stock solutions (e.g., DMSO), store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid repeated freeze-thaw cycles . Solubility in DMSO is 294.24 mM (100 mg/mL) , requiring sonication for full dissolution. For lower concentrations (e.g., 1–10 mM), dilute using calculated solvent volumes (e.g., 0.294 mL DMSO for 10 mM) .

Q. How does this compound exert its neuroprotective effects at the molecular level?

- Methodological Answer : As a non-competitive NMDA receptor antagonist , Aptiganel binds to the ion channel site of iGluRs, blocking excessive Ca²⁺ influx and mitigating excitotoxicity. Preclinical studies demonstrate efficacy in models like controlled cortical impact injury, where it reduces neuronal apoptosis and oxidative stress . Researchers should validate target engagement using electrophysiology (e.g., patch-clamp assays) or calcium imaging to confirm NMDA receptor blockade .

Advanced Research Questions

Q. How can researchers design preclinical studies to evaluate the neuroprotective efficacy of this compound while addressing translational challenges?

- Methodological Answer :

- Model Selection : Use controlled cortical impact (CCI) or middle cerebral artery occlusion (MCAO) models to mimic ischemic stroke pathology .

- Dosing Regimen : Optimize timing post-injury; preclinical success often relies on early administration (≤1 hour post-injury), whereas clinical trials failed due to delayed dosing (e.g., 6–12 hours post-stroke) .

- Outcome Measures : Combine behavioral tests (e.g., modified Neurological Severity Score) with biomarkers (e.g., glutamate levels, infarct volume via MRI) .

- Reference Study : The 2001 JAMA trial highlights translational pitfalls, emphasizing the need for alignment between preclinical and clinical protocols .

Q. What methodological considerations are critical when analyzing contradictory data between preclinical and clinical studies of this compound?

- Methodological Answer :

- Meta-Analysis : Compare outcomes across studies (e.g., Albers et al. (2001) clinical trial vs. Kroppenstedt et al. preclinical data) to identify confounding variables like population heterogeneity or dosing windows .

- Subgroup Analysis : Stratify clinical data by stroke severity or biomarkers (e.g., baseline glutamate levels) to isolate responsive cohorts .

- Mechanistic Follow-Up : Use in vitro models (e.g., hippocampal neurons) to test hypotheses derived from contradictions, such as differential synaptic vs. extrasynaptic NMDA receptor targeting .

Q. What are the implications of synaptic versus extrasynaptic NMDA receptor targeting in Aptiganel’s mechanism, and how can this be leveraged in experimental design?

- Methodological Answer : Synaptic NMDA receptors promote pro-survival signaling (e.g., CREB activation), while extrasynaptic receptors drive excitotoxicity. Aptiganel’s non-specific blockade may disrupt both pathways, explaining mixed outcomes. To dissect this:

- Assay Selection : Use microelectrode arrays or compartmentalized neuronal cultures to isolate synaptic/extrasynaptic activity .

- Gene Editing : Knock down NR2A (synaptic) or NR2B (extrasynaptic) subunits to assess Aptiganel’s subtype-specific effects .

Q. Guidelines for Reproducibility

Propriétés

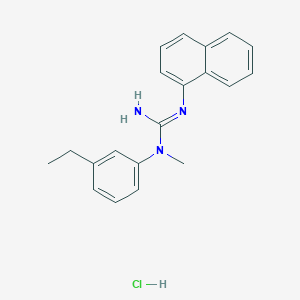

IUPAC Name |

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.